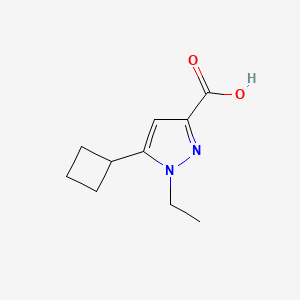![molecular formula C10H18N4O3 B13149915 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is an organic compound that belongs to the triazine family. This compound is known for its versatile applications in organic synthesis, particularly in the formation of amides, esters, and other carboxylic derivatives. Its unique structure allows it to act as an effective condensing agent, facilitating various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with an appropriate amine, such as methylamine, in the presence of a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol undergoes various types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring is activated for nucleophilic attack.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include carboxylic acids, amines, alcohols, and bases like N-methylmorpholine (NMM).
Conditions: Reactions are typically carried out in organic solvents such as THF, methanol, or ethanol, under mild to moderate temperature conditions.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol involves the activation of carboxylic acids to form reactive intermediates, such as esters or anhydrides. These intermediates can then undergo nucleophilic attack by amines or alcohols to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Uniqueness
Compared to similar compounds, 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol offers unique advantages in terms of its reactivity and versatility. Its diethoxy groups provide enhanced solubility and stability, making it suitable for a broader range of applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C10H18N4O3 |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
2-[(4,6-diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C10H18N4O3/c1-4-16-9-11-8(14(3)6-7-15)12-10(13-9)17-5-2/h15H,4-7H2,1-3H3 |
Clé InChI |
UFSCIJWXSSANTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=N1)N(C)CCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)



![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)
